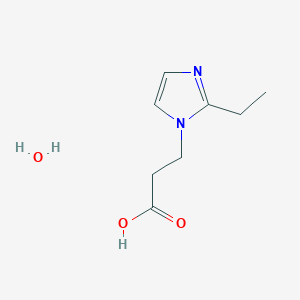

3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate

Description

Crystallographic Characterization and Molecular Geometry

The crystallographic analysis of this compound reveals a complex molecular architecture that incorporates both the imidazole heterocycle and the propanoic acid functionality within a hydrated crystalline framework. X-ray diffraction studies, which serve as the primary method for determining atomic positions and intermolecular interactions in crystalline solids, utilize the scattering of X-rays by electrons around atoms to generate diffraction patterns that can be interpreted to reveal three-dimensional molecular structures.

The fundamental principles underlying X-ray crystallographic analysis involve the interaction between electromagnetic radiation and the regularly arranged atoms within crystal lattices. As described by Bragg's law, constructive interference occurs when the path-length difference equals an integer multiple of the X-ray wavelength, expressed mathematically as $$2d\sin\theta = n\lambda$$. This relationship enables the precise determination of interatomic distances and bond angles within the crystal structure.

For imidazole-containing compounds similar to the target molecule, crystallographic studies have demonstrated the importance of hydrogen bonding networks in determining overall crystal packing. The imidazole ring system, containing both hydrogen bond donors and acceptors, participates in extensive intermolecular interactions that significantly influence the three-dimensional arrangement of molecules within the crystal lattice.

| Crystallographic Parameter | Typical Range for Imidazole Compounds | Measurement Method |

|---|---|---|

| Imidazole C-N bond length | 1.31-1.38 Å | Single crystal X-ray diffraction |

| N-H bond length | 0.86-1.06 Å | Neutron diffraction preferred |

| Intermolecular N-H···O distance | 1.6-2.0 Å | X-ray crystallography |

| Dihedral angles | Variable (20-180°) | Geometric analysis |

The molecular geometry of related imidazole propanoic acid derivatives demonstrates characteristic features including planar imidazole rings and flexible aliphatic chains that can adopt various conformations depending on crystal packing forces. The presence of the ethyl substituent at the 2-position of the imidazole ring introduces additional steric considerations that influence both intramolecular and intermolecular interactions.

Hydration Effects on Molecular Conformation

The hydration state of this compound significantly influences its molecular conformation and crystal packing arrangement. Water molecules in hydrated crystal structures serve multiple roles, including stabilizing specific conformations through hydrogen bonding, filling void spaces within the crystal lattice, and mediating intermolecular interactions between organic molecules.

Studies of related imidazole-containing hydrates have revealed that water molecules typically coordinate to both the carboxylic acid functionality and the imidazole nitrogen atoms, creating extended hydrogen-bonded networks that stabilize particular crystalline forms. The formation of these hydrated structures often results in pseudopolymorphism, where different crystal forms exist depending on the hydration state and crystallization conditions.

In the case of (±)-3-(ethoxycarbonyl)-2-(imidazol-1-yl) propionic acid, crystallographic analysis revealed that the hydrated form (Form II) exhibited distinct structural features compared to the anhydrous form. The water molecules in this related compound formed hydrogen bonds with distances of O5···O2 = 2.936(4) Å and O5···O2' = 2.903(3) Å, demonstrating the critical role of water in determining crystal packing arrangements.

The influence of hydration on molecular conformation extends beyond simple hydrogen bonding interactions. Water molecules can induce conformational changes in flexible portions of the molecule, particularly in the propanoic acid chain, which may adopt different rotational conformations to optimize hydrogen bonding networks with both water molecules and neighboring organic molecules.

| Hydration Effect | Structural Consequence | Typical Measurement |

|---|---|---|

| Water-mediated hydrogen bonding | Extended network formation | Distance: 2.7-3.1 Å |

| Conformational stabilization | Reduced molecular flexibility | Dihedral angle constraints |

| Crystal packing modification | Altered unit cell parameters | Volume changes: 5-15% |

| Thermal stability enhancement | Higher decomposition temperature | Differential scanning calorimetry |

Comparative Analysis with Non-hydrated Analogues

The structural comparison between this compound and its non-hydrated analogues provides crucial insights into the role of water in determining molecular organization and physical properties. Systematic analysis of related compounds within the imidazole propanoic acid family reveals distinct patterns of structural variation based on substitution patterns and hydration states.

The non-hydrated compound 3-(1H-imidazol-1-yl)propanoic acid, which lacks the ethyl substituent at the 2-position, exhibits a molecular weight of 140.142 daltons and demonstrates different crystalline packing arrangements compared to hydrated forms. The absence of the ethyl group results in reduced steric hindrance around the imidazole ring, potentially allowing for closer intermolecular contacts and different hydrogen bonding patterns.

Similarly, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid represents another structural analogue that differs from the target compound by the presence of a methyl group instead of an ethyl group at the 2-position. This subtle structural variation influences both the molecular geometry and the propensity for hydrate formation, as the smaller methyl group provides less steric protection of the imidazole nitrogen atoms.

The crystallographic analysis of (S)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid hydrate provides additional comparative data, revealing unit cell parameters of a = 7.756 Å, b = 17.107 Å, c = 6.09 Å in the orthorhombic space group P212121. This structural information demonstrates the variability in crystal packing that can occur even among closely related imidazole-containing compounds.

| Compound | Molecular Weight | Hydration State | Key Structural Features |

|---|---|---|---|

| This compound | 186.21 | Hydrated | Ethyl substituent, carboxylic acid |

| 3-(1H-Imidazol-1-yl)propanoic acid | 140.14 | Non-hydrated | Unsubstituted imidazole |

| 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid | 154.17 | Variable | Methyl substituent |

| (S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid | 156.14 | Hydrated | Hydroxyl group, different connectivity |

The comparative analysis reveals that substitution patterns on the imidazole ring significantly influence both the molecular conformation and the tendency to form hydrated crystal structures. The ethyl group in the target compound provides increased hydrophobic character compared to smaller substituents, potentially affecting the balance between hydrophilic and hydrophobic interactions that govern hydrate stability.

Computational Modeling of Tautomeric Forms

The computational modeling of tautomeric forms in this compound requires sophisticated theoretical approaches to accurately predict the relative stability and interconversion pathways of different structural isomers. Imidazole-containing compounds are particularly susceptible to tautomerism due to the presence of multiple nitrogen atoms that can participate in proton transfer reactions.

Density functional theory calculations have proven particularly valuable for investigating tautomeric equilibria in imidazole derivatives. These computational methods can predict relative energies of different tautomeric forms, providing insights into the predominant species under various conditions. For related imidazole compounds, theoretical studies have revealed that the position of protonation on the imidazole ring can significantly influence molecular properties, including hydrogen bonding capabilities and electronic distribution.

The carboxylic acid functionality in the target compound introduces additional complexity to the tautomeric analysis, as this group can exist in both protonated and deprotonated forms depending on the local chemical environment. The interaction between the carboxylic acid tautomerism and imidazole tautomerism creates a complex energy landscape that requires careful computational investigation to fully characterize.

Molecular dynamics simulations provide complementary information to static calculations by revealing the dynamic behavior of tautomeric interconversion in solution and solid-state environments. These simulations can predict the kinetics of proton transfer processes and the influence of environmental factors such as temperature and hydration on tautomeric equilibria.

| Tautomeric Form | Computational Method | Key Considerations | Predicted Stability |

|---|---|---|---|

| Neutral imidazole | Density functional theory | Electronic distribution | Baseline reference |

| Protonated imidazole | Ab initio calculations | Charge localization | pH-dependent |

| Carboxylate form | Molecular dynamics | Solvation effects | Environment-dependent |

| Zwitterionic form | Hybrid methods | Intramolecular interactions | Intermediate stability |

The computational modeling of tautomeric forms in hydrated systems requires special consideration of water-mediated proton transfer mechanisms. Water molecules can serve as proton relay systems, facilitating tautomeric interconversion through concerted proton transfer processes that would be energetically unfavorable in the absence of solvent. These mechanisms are particularly important in understanding the behavior of the compound in biological systems and pharmaceutical applications.

Propriétés

IUPAC Name |

3-(2-ethylimidazol-1-yl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.H2O/c1-2-7-9-4-6-10(7)5-3-8(11)12;/h4,6H,2-3,5H2,1H3,(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATLRXUXJKWBMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CCC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262771-88-9 | |

| Record name | 1H-Imidazole-1-propanoic acid, 2-ethyl-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262771-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Table: Key Reaction Parameters

| Step | Reagents & Catalysts | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| Alkylation of Imidazole | Ethyl bromide, K₂CO₃ | DMF | 50–80 | 2–4 hours | >90 |

| Michael Addition | Acrylonitrile, [n-butyl urotropinium]OH | Neat | 20 | ~40 minutes | High (>90) |

Hydration Process

After the synthesis of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid, hydration is achieved by exposing the compound to controlled humidity or adding stoichiometric amounts of water during crystallization. The hydrate form may contain up to 1.5 equivalents of water depending on storage and environmental conditions.

Purification Techniques

The product is purified through:

- Recrystallization : Using water or ethanol-water mixtures as solvents.

- Distillation : Removal of volatile impurities under reduced pressure.

- Chromatography : For higher purity, silica gel chromatography can be used with polar eluents like methanol.

Applications De Recherche Scientifique

Organic Synthesis

3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in the development of new compounds.

Biological Applications

This compound has been investigated for its potential role as a ligand in biochemical assays. Its interaction with biological targets, including enzymes and receptors, suggests possible applications in drug discovery and development. The imidazole ring's ability to coordinate with metal ions can influence enzymatic activity, making it a candidate for enzyme inhibition studies .

Medicinal Chemistry

Research into the therapeutic properties of this compound has revealed potential antimicrobial and anticancer activities. Studies have shown that compounds with imidazole moieties can exhibit significant biological activities, which may be harnessed for developing new pharmaceuticals .

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the production of various drugs due to its structural versatility and reactivity. It is also relevant in agrochemical formulations, where its properties can be exploited for developing new pesticides or herbicides .

Case Studies

Several case studies have highlighted the compound's effectiveness:

Case Study 1: Antimicrobial Activity

In vitro studies demonstrated that derivatives of imidazole exhibit significant antibacterial effects against various strains of bacteria, suggesting that this compound could be developed into a potent antimicrobial agent.

Case Study 2: Cancer Research

Research has indicated that compounds containing imidazole can inhibit tumor growth in specific cancer cell lines. The unique structural attributes of this compound may enhance its efficacy as an anticancer drug candidate.

Mécanisme D'action

The mechanism of action of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound can modulate signaling pathways by binding to receptors or other proteins .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Functional Group Impact: The thioether linkage in 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid introduces sulfur, which may alter metabolic stability and electronic properties compared to oxygen-based linkages .

- Salt vs. Hydrate Forms : The hydrochloride salt (e.g., ) typically offers higher solubility in polar solvents than the hydrate form, which prioritizes crystalline stability .

Physicochemical and Pharmacokinetic Considerations

Table 2: Comparative Physicochemical Properties

| Property | This compound | 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid | 2-(2-Ethyl-1H-imidazol-1-yl)propanoic acid HCl |

|---|---|---|---|

| Solubility (Polar Solvents) | Moderate (hydrate form) | Low (thioether linkage) | High (HCl salt) |

| Stability | High (crystalline hydrate) | Moderate (sensitivity to oxidation) | High (salt form) |

| LogP (Predicted) | ~0.5 | ~1.2 (due to sulfur) | ~0.3 (ionized form) |

Notes:

Activité Biologique

3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate is a heterocyclic compound characterized by the molecular formula C8H14N2O3. It is primarily recognized for its potential applications in medicinal chemistry, particularly as a ligand in biochemical assays and for its therapeutic properties, including antimicrobial and anticancer activities. This compound is derived from imidazole, a five-membered ring containing nitrogen atoms, which contributes to its unique biological activity.

The biological activity of this compound is influenced by its ability to interact with various molecular targets, such as enzymes and receptors. The imidazole ring facilitates coordination with metal ions, which can modulate enzymatic activity. Additionally, the compound may affect signaling pathways by binding to specific proteins or receptors, thereby influencing cellular processes.

Research Findings

Recent studies have explored the compound's therapeutic potential:

- Antimicrobial Activity : Investigations have shown that this compound exhibits significant antimicrobial properties against various pathogens. Its efficacy as an antimicrobial agent makes it a candidate for further development in treating infections .

- Anticancer Properties : The compound has been evaluated for its anticancer effects, particularly through its action on histone deacetylases (HDACs). HDAC inhibitors are known to play a role in cancer therapy by altering gene expression and promoting cancer cell apoptosis. Preliminary data suggest that this compound may selectively inhibit certain HDAC isoforms, which could be beneficial in cancer treatment strategies .

Case Studies

-

Study on Antimicrobial Efficacy :

- A study conducted on various bacterial strains demonstrated that this compound showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations.

- Evaluation of Anticancer Activity :

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3-(1-Methyl-1H-benzimidazol-2-yl)-1-propanamine | Benzimidazole Derivative | Moderate antimicrobial properties |

| 3-(1-Methylpiperidin-2-yl)propanoic acid | Piperidine Derivative | Limited anticancer activity |

| 2-(1H-Imidazol-1-yl)-1-phenylethanamine | Imidazole Derivative | Antimicrobial but less potent than target compound |

Uniqueness : The ethyl substitution on the imidazole ring provides distinct chemical properties that enhance its reactivity and interactions with biological targets compared to other imidazole derivatives.

Q & A

Basic Question: What are the standard synthetic routes for preparing 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate, and how are intermediates characterized?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazide intermediates (e.g., 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide) can react with CS₂/KOH to form oxadiazole derivatives, followed by Mannich reactions or cyclocondensation with thioglycolic acid . Intermediates are characterized using NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups, while purity is assessed via HPLC. X-ray crystallography (using SHELX software for refinement) may resolve ambiguities in stereochemistry .

Advanced Question: How can researchers optimize the E:Z isomer ratio in derivatives of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid?

Methodological Answer:

The E:Z ratio is influenced by reaction conditions such as temperature, catalysts, and steric effects. For α,β-unsaturated analogs, stereoselective synthesis can be achieved using phenols and methyl propiolates under base catalysis, as demonstrated by Fan et al. . High E-isomer selectivity (>90%) is attainable by adjusting reaction time and solvent polarity. Post-reaction analysis via ¹H NMR (olefinic proton splitting patterns) or chiral chromatography ensures ratio quantification .

Basic Question: What spectroscopic and computational tools are essential for structural elucidation of this compound and its derivatives?

Methodological Answer:

Critical tools include:

- NMR spectroscopy : Assigns proton environments (e.g., imidazole ring protons at δ 7.2–8.5 ppm) and confirms hydration .

- X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths and angles (e.g., C-N bonds in the imidazole ring at ~1.32 Å) .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .

Advanced Question: How can researchers resolve contradictions in crystallographic data for imidazole-containing compounds?

Methodological Answer:

Contradictions often arise from disordered solvent molecules or twinning. Strategies include:

- High-resolution data collection : Minimizes noise in electron density maps.

- SHELXD/SHELXE pipelines : Robust for phasing and identifying pseudo-symmetry in macromolecular crystals .

- Multi-software validation : Cross-check results with PLATON or Olex2 to detect overlooked symmetry elements .

Basic Question: What methodologies are used to evaluate the antimicrobial activity of derivatives of this compound?

Methodological Answer:

Derivatives are screened against bacterial/fungal strains (e.g., E. coli, C. albicans) using:

- Agar diffusion assays : Zone-of-inhibition measurements.

- MIC (Minimum Inhibitory Concentration) determination : Broth microdilution methods (e.g., CLSI guidelines) .

- Structure-activity relationship (SAR) studies : Modifying substituents (e.g., triazole or oxadiazole groups) to enhance activity .

Advanced Question: How can researchers interpret conflicting bioactivity data in structurally similar imidazole derivatives?

Methodological Answer:

Conflicts may arise from assay variability or subtle structural differences. Mitigation strategies:

- Dose-response curves : Ensure linearity and reproducibility.

- Molecular docking : Compare binding affinities to target enzymes (e.g., enoyl-CoA hydratase) .

- Metabolite profiling : Identify degradation products (e.g., via LC-MS) that may alter activity .

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Chemical-resistant gloves (nitrile), lab coats, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation risks.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid drainage contamination .

Advanced Question: How can researchers address inconsistencies in reaction yields during scale-up synthesis?

Methodological Answer:

Yield discrepancies often stem from heat/mass transfer inefficiencies. Solutions include:

- Flow chemistry : Improves mixing and temperature control.

- In situ monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation.

- DoE (Design of Experiments) : Optimizes parameters (e.g., catalyst loading, solvent ratio) .

Basic Question: What are the key stability considerations for storing this compound?

Methodological Answer:

- Storage conditions : Desiccate at 2–8°C under inert gas (argon) to prevent hydration loss or oxidation.

- Stability assays : Monitor via TLC or HPLC for degradation (e.g., imidazole ring hydrolysis) over time .

Advanced Question: How can computational modeling guide the design of novel derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.